molecular formula C13H24O2 B8470050 8-Hydroxy-5-isopropyl-8-methyl-non-6-EN-2-one CAS No. 55023-59-1

8-Hydroxy-5-isopropyl-8-methyl-non-6-EN-2-one

Cat. No. B8470050
Key on ui cas rn: 55023-59-1
M. Wt: 212.33 g/mol
InChI Key: ONFMWCGMHFLYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04517385

Procedure details

Into a 12-liter reaction vessel equipped with stirrer, thermometer, condenser, gas addition tube (straight, not a dispersion tube), heating mantle and nitrogen blanket apparatus, is placed 4.5 liters of diethylether anhydrous and 120 grams (17.4 moles) of 4-16 mesh lithium shot. The contents of the flask are stirred and refluxed for one hour in order to activate the lithium. The heating mantle is removed and the contents of the flask are allowed to cool to room temperature. 828 grams (8.7 moles) of methyl bromide gas is then added to the reaction mass over a six hour period at a rate such that little gas escapes from the top of the condenser. The reaction is exothermic and will cause the solvent to reflux. When the addition of the methyl bromide is complete and the lithium has dissolved, one liter of toluene is added to the reaction mass. The resulting mixture is cooled to 0°-5° C. and the gas addition tube is replaced by an addition funnel. A toluene solution containing 470 grams of 4-isopropyl-7-oxo- 5-octenenitrile prepared according to Example IV is added dropwise to the reaction mass over a one hour period while maintaining the reaction mass at 0°-5° C. When addition is complete, the reaction mass is allowed to warm to room temperature. A GLC sample at this point shows no starting material and no nitrile present. When the reaction is complete, 800 ml of saturated ammonium chloride solution is added to the reaction mass with stirring. The resulting mixture is stirred for one hour and the organic layer is separated from the aqueous layer. The diethylether solvent is stripped from the reaction mass and the reaction mass is distilled through an 8" stone-packed column yielding the following fractions:
[Compound]
Name
4-16
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
reactant
Reaction Step Two
Name
4-isopropyl-7-oxo- 5-octenenitrile
Quantity
470 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
828 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
800 mL
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Li].[CH3:2]Br.[CH:4]([CH:7]([CH:12]=[CH:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9]C#N)([CH3:6])[CH3:5].[Cl-].[NH4+].C([O:21][CH2:22][CH3:23])C>C1(C)C=CC=CC=1>[OH:16][C:14]([CH3:15])([CH3:2])[CH:13]=[CH:12][CH:7]([CH:4]([CH3:5])[CH3:6])[CH2:8][CH2:9][C:22](=[O:21])[CH3:23] |f:3.4,^1:0|

Inputs

Step One
Name
4-16
Quantity
120 g
Type
reactant
Smiles
Step Two
Name
Quantity
4.5 L
Type
reactant
Smiles
C(C)OCC
Step Three
Name
4-isopropyl-7-oxo- 5-octenenitrile
Quantity
470 g
Type
reactant
Smiles
C(C)(C)C(CCC#N)C=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Seven
Name
Quantity
828 g
Type
reactant
Smiles
CBr
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CBr
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Ten
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
800 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The contents of the flask are stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 12-liter reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
ADDITION
Type
ADDITION
Details
thermometer, condenser, gas addition tube (straight, not a dispersion tube),
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle and nitrogen blanket apparatus
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour in order
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The heating mantle is removed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled to 0°-5° C.
ADDITION
Type
ADDITION
Details
the gas addition tube
CUSTOM
Type
CUSTOM
Details
is replaced by an addition funnel
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
is added dropwise to the reaction mass over a one hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mass at 0°-5° C
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated from the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
the reaction mass is distilled through an 8" stone-packed column
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Name
Type
Smiles
OC(C=CC(CCC(C)=O)C(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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